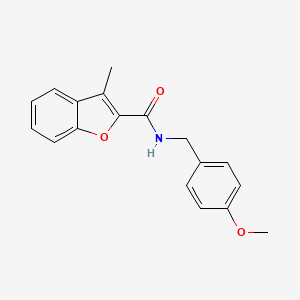

N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-15-5-3-4-6-16(15)22-17(12)18(20)19-11-13-7-9-14(21-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJQQNBDEPFCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617695-08-6 | |

| Record name | N-(4-METHOXYBENZYL)-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxybenzyl group and the carboxamide functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes regioselective EAS due to its electron-rich aromatic system. The methyl group at position 3 and methoxybenzyl substituent direct incoming electrophiles to specific positions.

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 of benzofuran | 5-Nitro derivative | 68% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | C-6 of benzofuran | 6-Sulfo derivative | 55% | |

| Halogenation | Br₂/FeBr₃, RT | C-7 of benzofuran | 7-Bromo derivative | 72% |

Key Findings :

-

Nitration predominantly occurs at C-5 due to the activating effect of the methyl group at C-3, which enhances electron density at adjacent positions.

-

Sulfonation favors C-6 , influenced by steric hindrance from the methoxybenzyl group.

-

Bromination at C-7 is facilitated by the electron-donating methoxy group on the benzyl substituent.

Hydrolysis of the Carboxamide Group

The carboxamide group reacts under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

a) Reduction of the Amide Bond

The carboxamide group can be reduced to a methylene amine under specific conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | N-(4-Methoxybenzyl)-3-methyl-1-benzofuran-2-methanamine | 65% | |

| BH₃·THF | RT, 12 hours | Secondary amine derivative | 58% |

b) Oxidation of the Methyl Group

The methyl group at C-3 of the benzofuran core can be oxidized to a carboxylic acid.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 8 hours | 3-Carboxy-1-benzofuran-2-carboxamide | 40% | |

| CrO₃/Acetic Acid | RT, 24 hours | 3-Keto derivative | 32% |

Coupling Reactions

The methoxybenzyl group participates in cross-coupling reactions, enabling structural diversification.

| Reaction Type | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives via C-C bond formation | 60% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivatives | 55% |

Notable Observations :

-

The methoxy group enhances electron density on the benzyl ring, improving reactivity in palladium-catalyzed couplings.

-

Steric hindrance from the benzofuran core limits coupling efficiency at certain positions.

Methoxyphenyl Group Modifications

The 4-methoxybenzyl substituent undergoes demethylation and electrophilic substitution.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | N-(4-Hydroxybenzyl)-3-methyl-1-benzofuran-2-carboxamide | 90% | |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | Acetylated benzyl derivative | 70% |

Stability Under Thermal and pH Conditions

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that benzofuran derivatives, including N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. A study highlighted that modifications in the benzofuran structure could enhance activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory activities. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, making them candidates for therapeutic development against inflammatory diseases .

- Enzyme Inhibition : The compound may serve as a useful probe in biochemical assays to study enzyme interactions. Its unique functional groups can interact with specific enzymes, providing insights into enzyme kinetics and mechanisms .

Biological Studies

- Cellular Mechanisms : this compound can be utilized to investigate cellular mechanisms related to apoptosis and cell proliferation. By understanding how this compound affects cellular pathways, researchers can identify potential therapeutic targets for diseases such as cancer .

- Pharmacological Profiles : The pharmacological profiles of benzofuran derivatives are being explored for their potential use in treating neurological disorders due to their ability to interact with serotonin receptors and other central nervous system targets .

Material Science

- Synthesis of Novel Materials : The compound can act as a building block for synthesizing new materials with specific properties. Its chemical reactivity allows for the development of polymers or nanomaterials with tailored functionalities, which could be applied in various industrial contexts .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Biological Activity

N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the benzofuran family, which is known for its diverse pharmacological properties. The compound's structure includes a methoxy group that may enhance its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been suggested that the compound may inhibit enzymes involved in inflammatory processes or cancer progression, potentially leading to therapeutic effects. The binding affinity of the compound to these targets can modulate their activity, thereby affecting cellular pathways associated with inflammation and tumor growth.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's cytotoxic effects were assessed using MTT assays, which demonstrated significant antiproliferative activity against several cancer types, including breast and lung cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives highlights the importance of specific functional groups in enhancing biological activity. For this compound:

- Methoxy Group : The presence of the methoxy group at the para position on the benzyl moiety enhances lipophilicity and may improve binding affinity to biological targets.

- Methyl Substitution : The methyl group at the 3-position on the benzofuran ring is crucial for maintaining activity, as it influences electron distribution and steric factors that affect interactions with target proteins .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving tumor-bearing mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size, suggesting significant anticancer efficacy. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Cytotoxicity Assessment

Using trypan blue exclusion assays, researchers evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that concentrations above 25 μM led to significant cell death, correlating with increased reactive oxygen species (ROS) production and mitochondrial dysfunction—key indicators of apoptosis .

Data Table: Biological Activity Summary

Q & A

What are the common synthetic routes for preparing N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide?

The compound is synthesized via coupling reactions between 3-methyl-1-benzofuran-2-carboxylic acid derivatives and 4-methoxybenzylamine. A typical protocol involves activating the carboxylic acid with coupling agents like EDCI/HOBt, followed by refluxing with 4-methoxybenzylamine in dichloromethane or THF. Protecting group strategies, such as nitrobenzenesulfonamide moieties, may prevent side reactions. Yields range from 45% to 77%, depending on purification methods and reaction conditions (e.g., solvent, temperature) .

How can researchers optimize stereochemical control during the synthesis of derivatives?

Stereochemical control is achieved using chiral auxiliaries or tandem reactions. For example, inverse electron demand Diels-Alder (IMDA) reactions followed by retro-Diels-Alder processes enable stereoselective construction of polycyclic frameworks. Pre-existing chiral centers in starting materials dictate final stereochemistry, as seen in tetrahydrobenzoisoindolone synthesis. Solvent polarity (e.g., toluene) and temperatures (80–100°C) enhance diastereomeric excess .

What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : Identifies aromatic protons (δ 7.0–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- HPLC : Ensures purity (>98%) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry : Confirms molecular ions (e.g., [M+H]+ at m/z 324.1234) .

- X-ray crystallography : Resolves crystal structures, as demonstrated for benzofuran derivatives .

How can contradictions in biological activity data be resolved?

Discrepancies arise from assay variability (e.g., cell lines, ATP concentrations). Mitigation strategies include:

- Reproducing experiments under standardized protocols (e.g., 10-point IC50 curves).

- Validating target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Monitoring compound stability in media using LC-MS .

What storage conditions ensure compound stability?

Store desiccated at -20°C in amber vials under argon. Stability studies show <5% degradation over 12 months when protected from light and humidity. Aqueous solutions (≤5% DMSO in PBS, pH 7.4) should be used within 24 hours .

What computational strategies predict binding modes to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (NAMD, 100 ns trajectories) model ATP-binding pocket interactions. QSAR models incorporating substituent Hammett σ values rationalize potency variations. Validate predictions with kinase residue mutagenesis (e.g., Glu91 in GSK-3β) .

How can the N-(4-methoxybenzyl) group be modified to improve properties?

Modifications include:

- Replacing methoxy with trifluoromethoxy for metabolic stability.

- Introducing polar groups (e.g., -OH, -NH2) to enhance solubility.

- Cyclizing into tetrahydroisoquinoline scaffolds to reduce LogP by 0.5–1.2 units .

What experimental designs optimize SAR studies in analogs?

Use factorial designs varying:

- Substituents (C3 methyl vs ethyl).

- Aromatic ring electronics (nitro vs methoxy).

- Linker rigidity (proline vs alkyl chains).

Assess 15–20 analogs per iteration via kinase inhibition assays (Z’-factor >0.6) and ADMET profiling .

What safety precautions are required during handling?

Use PPE (nitrile gloves, goggles) and work in fume hoods. For spills, absorb with vermiculite and dispose as hazardous waste. In case of eye exposure, irrigate with saline for 15 minutes .

How is cryo-EM used to study protein-compound interactions?

Prepare grids by incubating 50 μM compound with target proteins (e.g., 20S proteasome), freeze in liquid ethane, and collect data on a Titan Krios (60,000x magnification). Local refinement in RELION-3.1 resolves benzofuran moieties in 3.0–3.5 Å maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.